

An In-depth Technical Guide to Methyl Nitroacetate: Chemical Structure and Bonding

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Compound of Interest

Compound Name: *Methyl nitroacetate*

Cat. No.: *B050895*

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Executive Summary

Methyl nitroacetate ($C_3H_5NO_4$) is a valuable reagent in organic synthesis, utilized for its reactive α -carbon and the versatile chemistry of its nitro and ester functional groups. This document provides a comprehensive technical overview of the chemical structure and bonding of **methyl nitroacetate**. It includes a detailed summary of its chemical and physical properties, spectroscopic data, and a thorough description of its bonding characteristics. Furthermore, this guide furnishes a detailed, validated experimental protocol for its synthesis and outlines standard procedures for its characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Identity and Physical Properties

Methyl nitroacetate is a colorless to light yellow liquid.^[1] Its primary identifiers and key physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers for Methyl Nitroacetate

Identifier	Value	Citation
IUPAC Name	methyl 2-nitroacetate	[2]
Synonyms	Nitroacetic acid methyl ester, Methyl α -nitroacetate	[3]
CAS Number	2483-57-0	[3]
Molecular Formula	$C_3H_5NO_4$	[3]
Molecular Weight	119.08 g/mol	[2]
SMILES	<chem>COC(=O)C--INVALID-LINK--[O-]</chem>	
InChI Key	ALBSWLMUHHZLLR-UHFFFAOYSA-N	[3]

Table 2: Physical and Chemical Properties of Methyl Nitroacetate

Property	Value	Citation
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	100 °C @ 25 mmHg	[1]
Density	1.294 g/mL @ 25 °C	[4]
Refractive Index (n _{20/D})	1.425	[4]

Chemical Structure and Bonding

The structure of **methyl nitroacetate** features a central sp³-hybridized carbon atom (the α -carbon) bonded to a methyl ester group (-COOCH₃) and a nitro group (-NO₂). This unique arrangement of electron-withdrawing groups dictates the molecule's reactivity, particularly the acidity of the α -carbon protons.

Caption: 2D Chemical Structure of **Methyl Nitroacetate**.

Bonding Analysis

The bonding in **methyl nitroacetate** is characterized by a combination of covalent sigma (σ) and pi (π) bonds, as well as significant bond polarization and resonance effects.

- **Methyl Ester Group:** The ester functional group consists of a carbonyl (C=O) double bond and a C-O single bond. The carbonyl group is highly polarized towards the oxygen atom, rendering the carbonyl carbon electrophilic.
- **Nitro Group:** The nitro group (-NO₂) is a powerful electron-withdrawing group. The two nitrogen-oxygen bonds are equivalent due to resonance, with the negative charge delocalized across both oxygen atoms. This delocalization results in N-O bond lengths that are intermediate between a single and a double bond. The nitrogen atom carries a formal positive charge.
- **α -Carbon:** The carbon atom situated between the ester and nitro groups is strongly influenced by their inductive electron-withdrawing effects. This makes the attached protons (α -protons) unusually acidic for an alkane-like carbon, with a pKa similar to that of nitroalkanes.^[5]

Resonance in the Nitro Group

The delocalization of electrons within the nitro group is a critical feature of its electronic structure and can be represented by two main resonance contributors.

Caption: Resonance contributors of the nitro group.

Typical Bond Lengths

While a specific crystal structure for **methyl nitroacetate** is not readily available in the literature, typical bond lengths for the functional groups present can be used to approximate its geometry.

Table 3: Typical Bond Lengths in Methyl Nitroacetate Functional Groups

Bond	Hybridization	Typical Length (pm)	Citation
C-C	sp ³ -sp ²	~151	
C=O (ester)	sp ² -sp ²	~120	[6]
C-O (ester)	sp ² -sp ³	~136	[7]
O-C (methyl)	sp ³ -sp ³	~143	[6]
C-N (nitroalkane)	sp ³ -sp ²	~147.5	[8]
N-O (nitro)	sp ² -sp ²	~121	[9]
C-H	sp ³ -s	~109	[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **methyl nitroacetate**. Key data from ¹H NMR and IR spectroscopy are provided below.

Table 4: Spectroscopic Data for Methyl Nitroacetate

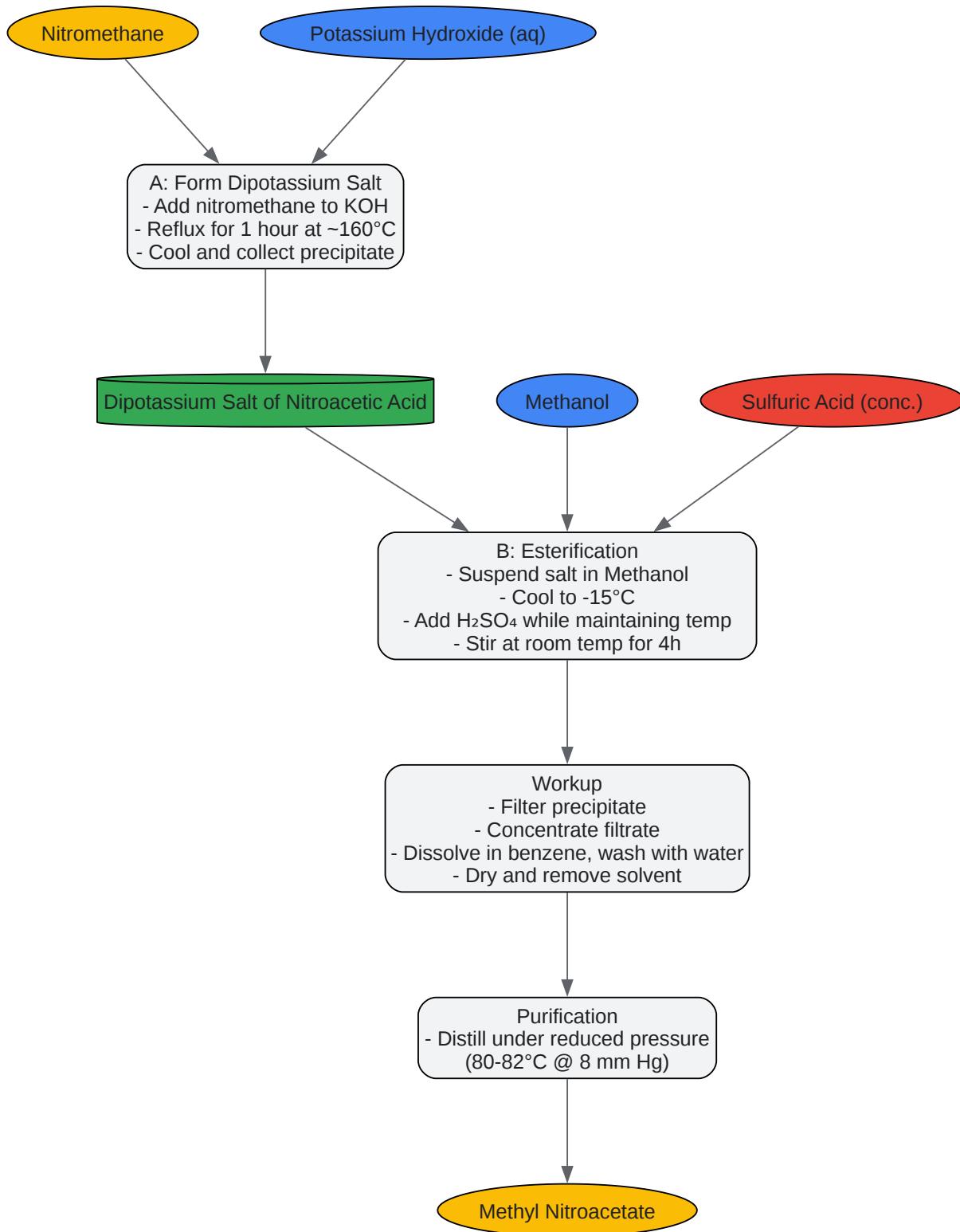
Technique	Parameter	Value	Assignment	Citation
¹ H NMR	Solvent	CDCl ₃	-	
Chemical Shift (δ)	3.83 ppm	s, 3H, -OCH ₃		
Chemical Shift (δ)	5.20 ppm	s, 2H, -CH ₂ -		
IR (Neat)	Wavenumber (cm ⁻¹)	1760-1776	C=O stretch (ester)	
Wavenumber (cm ⁻¹)	~1560	Asymmetric NO ₂ stretch		
Wavenumber (cm ⁻¹)	~1370	Symmetric NO ₂ stretch		

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **methyl nitroacetate**.

Synthesis of Methyl Nitroacetate

This procedure is adapted from a validated method published in *Organic Syntheses*. It involves the formation of the dipotassium salt of nitroacetic acid, followed by esterification.

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Caption: Workflow for the synthesis of **methyl nitroacetate**.

A. Preparation of Dipotassium Salt of Nitroacetic Acid

- Charge a 3-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel with a fresh solution of 224 g of potassium hydroxide in 112 g of water.
- From the dropping funnel, add 61 g (1.0 mole) of nitromethane over a 30-minute period. The reaction mixture will heat to 60–80°C.
- Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.
- Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
- Collect the precipitated salt by suction filtration and wash it with 200 ml of methanol, followed by 200 ml of ether.
- Dry the crude product in a vacuum desiccator over sulfuric acid for 24 hours. The resulting dipotassium salt is a hygroscopic powder and should be used immediately.

B. Synthesis of **Methyl Nitroacetate**

- Charge a 2-liter, three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a pressure-equalizing dropping funnel with a calcium chloride drying tube, and a thermometer with 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid and 465 ml (11.6 moles) of methanol.
- Cool the reaction mixture to $-15^{\circ}\text{C} \pm 3^{\circ}\text{C}$ using an appropriate cooling bath.
- With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid over approximately 1 hour, ensuring the reaction temperature is maintained at -15°C .
- After the addition is complete, allow the mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.
- Remove the precipitate by suction filtration.
- Concentrate the filtrate on a rotary evaporator at 30–40°C.

- Dissolve the residual oil in benzene and wash with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the benzene by distillation.
- Further purify by distillation under reduced pressure to yield **methyl nitroacetate** (b.p. 80–82°C at 8 mm Hg).

Characterization Protocols

5.2.1 ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified **methyl nitroacetate** sample in ~0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- Acquisition Parameters: Use a standard proton pulse program. Set the spectral width to cover the range of 0-10 ppm. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference it to the residual CHCl_3 peak at 7.26 ppm or tetramethylsilane (TMS) at 0 ppm.

5.2.2 Infrared (IR) Spectroscopy

- Sample Preparation: As **methyl nitroacetate** is a liquid, the spectrum can be acquired neat.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Collection: Collect the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the clean, empty ATR crystal first, which will be automatically subtracted from the sample spectrum.

- Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed for characteristic absorption bands.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of **methyl nitroacetate**. The presented data, including chemical identifiers, physical properties, and spectroscopic information, offer a robust foundation for researchers working with this compound. The unique electronic environment created by the adjacent ester and nitro functional groups governs its chemical behavior. The provided experimental protocols for synthesis and characterization serve as practical resources for laboratory applications, ensuring safe and effective handling and verification of this important synthetic building block.

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